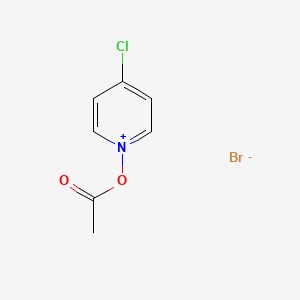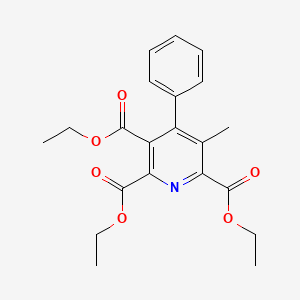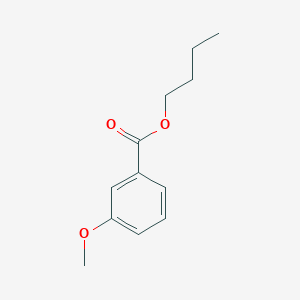
2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione is a heterocyclic compound that features both isoquinoline and indene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione typically involves multi-step organic reactions. One common method includes the cyclization of isoquinoline derivatives with indene precursors under specific conditions. For instance, the reaction might involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would need to ensure high yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
科学研究应用
2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with unique properties.
相似化合物的比较
Similar Compounds
Similar compounds include other isoquinoline and indene derivatives, such as:
- Isoquinolin-3-yl derivatives
- Indene-1,3-dione derivatives
Uniqueness
What sets 2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione apart is its combined structural features of both isoquinoline and indene. This unique structure provides it with distinct chemical and biological properties that are not found in its individual components .
属性
| 75998-19-5 | |
分子式 |
C18H11NO2 |
分子量 |
273.3 g/mol |
IUPAC 名称 |
2-isoquinolin-3-ylindene-1,3-dione |
InChI |
InChI=1S/C18H11NO2/c20-17-13-7-3-4-8-14(13)18(21)16(17)15-9-11-5-1-2-6-12(11)10-19-15/h1-10,16H |
InChI 键 |
IGDPRWIDXDCILB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=NC(=CC2=C1)C3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


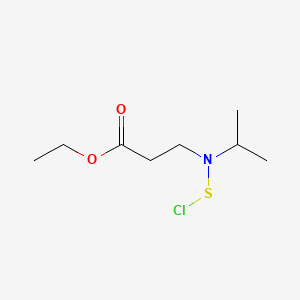

![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
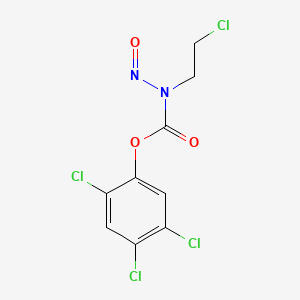
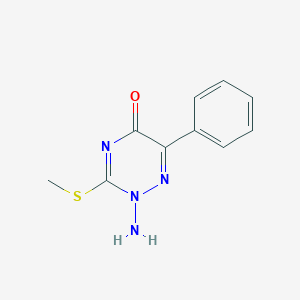

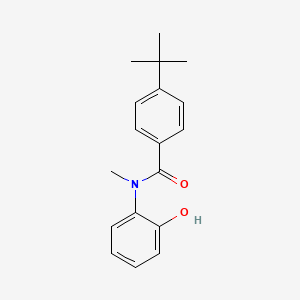
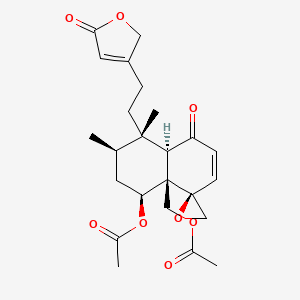
![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)
